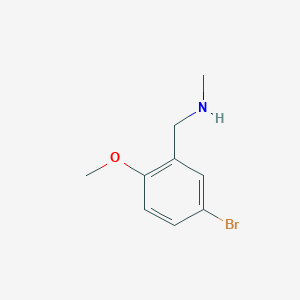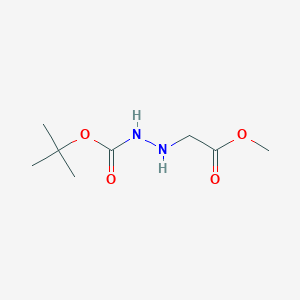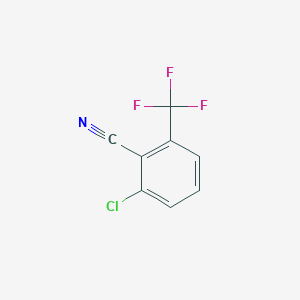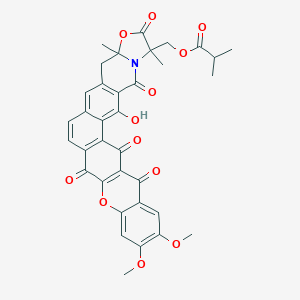
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Cu(DADIM)(Im)Fe(Ox)(TPP), and it is a synthetic model of the active site of cytochrome c oxidase. The compound has a porphyrin ring that acts as a redox-active ligand, and it can be used in various applications, including catalysis, biochemistry, and material science.
作用機序
The mechanism of action of Cu(DADIM)(Im)Fe(Ox)(TPP) involves the transfer of electrons between the metal ion and the ligands. The porphyrin ring acts as a redox-active ligand, and it can accept or donate electrons. This property allows Cu(DADIM)(Im)Fe(Ox)(TPP) to catalyze various oxidation reactions.
Biochemical and Physiological Effects:
Cu(DADIM)(Im)Fe(Ox)(TPP) has been shown to have potential as a therapeutic agent. It has been studied for its ability to inhibit the growth of cancer cells and to treat neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the advantages of using Cu(DADIM)(Im)Fe(Ox)(TPP) in lab experiments is its unique properties. The compound can be used as a catalyst for various reactions, and it has potential therapeutic applications. However, one of the limitations of using Cu(DADIM)(Im)Fe(Ox)(TPP) is its high cost and complexity of synthesis.
将来の方向性
There are several future directions for research on Cu(DADIM)(Im)Fe(Ox)(TPP). One direction is to further study its catalytic properties and develop new applications for the compound. Another direction is to investigate its potential as a therapeutic agent and to develop new drugs based on its structure. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing Cu(DADIM)(Im)Fe(Ox)(TPP).
合成法
The synthesis of Cu(DADIM)(Im)Fe(Ox)(TPP) involves several steps. First, the porphyrin ring is synthesized by reacting pyrrole with an aldehyde. The resulting porphyrin is then reacted with a metal ion, such as iron(III), to form the metalloporphyrin. The ligands, including 1,2-dicyanoethene-1,2-dithiolate, 1H-imidazole, and oxolane, are then added to the metalloporphyrin to form the final complex compound.
科学的研究の応用
Cu(DADIM)(Im)Fe(Ox)(TPP) has been extensively studied for its catalytic properties. It has been shown to catalyze the oxidation of various substrates, including alcohols, alkenes, and sulfides. The compound has also been used in biochemistry research to study the mechanism of action of cytochrome c oxidase. Additionally, Cu(DADIM)(Im)Fe(Ox)(TPP) has been used in material science research to develop new materials with unique properties.
特性
CAS番号 |
127203-07-0 |
|---|---|
製品名 |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
分子式 |
C74H70CuFeN12O4S4- |
分子量 |
1439.1 g/mol |
IUPAC名 |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4 |
InChIキー |
YEMSKLZPNJJUEO-KOLJXMRRSA-J |
異性体SMILES |
C1COCC1.C1COCC1.C1COCC1.C1COCC1.C1=CC=C(C=C1)C2=C3NC(=C(C4=CC=C(N4)C(=C5N=C(C(=C6N=C2C=C6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)C9=CC=CC=C9)C=C3.C1=CN=CN1.C1=CN=CN1.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Fe+3].[Cu] |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
正規SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
同義語 |
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(III) tetrakis(tetrahydrofuran) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




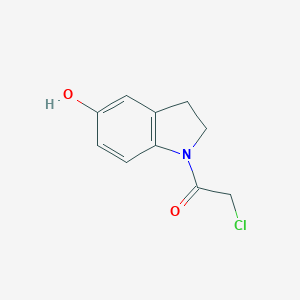
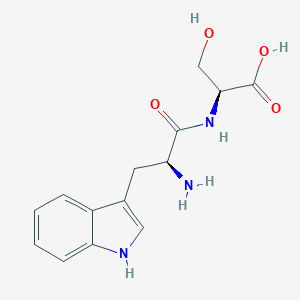

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)


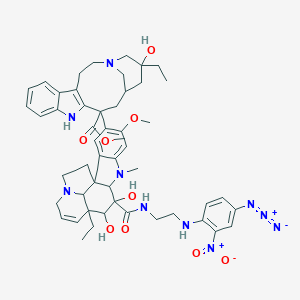
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
